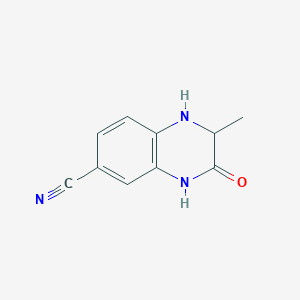

2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-6-10(14)13-9-4-7(5-11)2-3-8(9)12-6/h2-4,6,12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKQZLFDKVPZSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(N1)C=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid with a dehydrating agent to form the nitrile group. The reaction conditions often include the use of solvents such as ethanol and catalysts like ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR, HPLC, and LC-MS .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits biological activity, including antimicrobial and antiviral properties.

Medicine: Research has explored its potential as a lead compound for developing new drugs targeting various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The pathways involved in its action include inhibition of DNA synthesis and disruption of cell membrane integrity .

Comparison with Similar Compounds

Key Structural Differences

The following table highlights structural variations among 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile and related compounds:

Biological Activity

2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on recent research findings.

- Molecular Formula : C10H9N3O

- Molecular Weight : 187.1983 g/mol

- CAS Number : 1779348-31-0

- Purity : Typically ≥ 95%

Synthesis

The synthesis of 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline derivatives typically involves multi-step reactions starting from readily available precursors. The methods often include cyclization reactions and functional group modifications to achieve the desired structure.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of tetrahydroquinoxaline compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound showed an IC50 value of 0.126 μM against HeLa cells and 0.071 μM against SMMC-7721 cells, indicating potent inhibitory effects on cell proliferation .

The biological activity of this compound may be attributed to its ability to inhibit tubulin polymerization. This action leads to cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells. The binding mode at the colchicine site has been investigated to understand the interaction dynamics better .

Case Studies

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 0.126 | Tubulin polymerization inhibition |

| SMMC-7721 | 0.071 | Cell cycle arrest |

| K562 | 0.164 | Apoptosis induction |

These findings suggest that the compound could serve as a valuable scaffold for developing new antitumor agents targeting microtubule dynamics.

Structural Insights

The structural analysis of 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline derivatives reveals a unique arrangement conducive to biological activity. The presence of the carbonitrile group enhances its reactivity and potential for interaction with biological macromolecules.

Q & A

Q. What are the key synthetic routes for 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted aniline derivatives with ketones or aldehydes under acidic or basic conditions. For example, ethyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (a precursor) can be hydrolyzed and decarboxylated to yield the carbonitrile derivative. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–110°C), and catalysts (e.g., acetic acid or ammonium acetate). Reaction progress should be monitored using TLC, and purity validated via -NMR (e.g., δ 6.47–6.33 ppm for aromatic protons) and melting point analysis (100–101°C) .

Q. How can the purity and structural integrity of this compound be confirmed using spectroscopic techniques?

- Methodological Answer : -NMR (400 MHz, CDCl) is critical for confirming aromatic protons (δ 6.33–6.47 ppm) and methyl groups (δ 1.17 ppm, d, J=6.3 Hz). -NMR (100.6 MHz) should show signals at δ 131.06 (aromatic carbons) and 48.42 (N–CH). High-resolution mass spectrometry (HRMS) with ESI ionization confirms the molecular ion peak ([M+H]: 174.1026). Discrepancies in spectral data may indicate impurities or tautomeric forms, necessitating column chromatography for purification .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in crystallographic data for quinoxaline derivatives?

- Methodological Answer : X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard. For 2-methyl-3-oxo-tetrahydroquinoxaline derivatives, ensure high-resolution data (≤0.8 Å) to resolve electron density ambiguities. Twinning or disorder in the crystal lattice (common in flexible heterocycles) requires iterative refinement with restraints on bond lengths and angles. Cross-validation using independent datasets and comparison with analogous structures (e.g., 3,8-dimethyl-4-oxo-dihydroquinazoline-6-carbonitrile) can resolve discrepancies .

Q. How can computational docking studies predict the neuropharmacological activity of this compound?

- Methodological Answer : Molecular docking with AMPA/glutamate receptors (e.g., using AutoDock Vina or BIOVIA Discovery Studio) assesses binding affinity. Prepare the ligand by optimizing its 3D structure (DFT methods at B3LYP/6-31G* level) and dock it into the receptor’s active site (PDB ID: 3H3M). Analyze hydrogen bonds between the carbonyl group and Arg485, and π-π stacking with Tyr450. Validate predictions with in vitro assays (e.g., inhibition of -CNQX binding in rat cortical membranes) .

Q. What structural modifications enhance solubility or bioactivity while retaining the quinoxaline core?

- Methodological Answer : Derivatization at the 6-carbonitrile position (e.g., substitution with imidazole or tetrazole groups) improves water solubility and receptor affinity. For example, replacing –CN with –COOH (as in CNQX disodium salt) increases polarity. Evaluate substituent effects via Hammett σ constants: electron-withdrawing groups (e.g., –NO) enhance electrophilicity at the oxo group, critical for AMPA receptor antagonism .

Q. How do reaction solvent and catalyst choices impact the formation of byproducts in quinoxaline synthesis?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) favor cyclization but may lead to N-oxide byproducts. Protic solvents (ethanol) reduce side reactions but slow reaction kinetics. Catalytic acetic acid accelerates imine formation but can protonate the nitrile group, necessitating pH control (pH 5–6). Monitor byproducts (e.g., dihydroquinoxalines) via LC-MS and mitigate them using scavengers like molecular sieves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.